6-((Trifluoromethyl)thio)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Trifluoromethyl)thio)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethylthio group at the 6th position of the chroman-4-one structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-((Trifluoromethyl)thio)chroman-4-one typically involves the introduction of the trifluoromethylthio group into the chroman-4-one framework. One common method involves the reaction of chroman-4-one with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol sulfonates in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-((Trifluoromethyl)thio)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of chroman-4-one .
Wissenschaftliche Forschungsanwendungen
6-((Trifluoromethyl)thio)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-((Trifluoromethyl)thio)chroman-4-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)chroman-4-one
- 6-(Methylthio)chroman-4-one
- 6-(Ethylthio)chroman-4-one
Comparison: 6-((Trifluoromethyl)thio)chroman-4-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and potentially enhanced biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound .
Eigenschaften
Molekularformel |
C10H7F3O2S |
---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
6-(trifluoromethylsulfanyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5H,3-4H2 |
InChI-Schlüssel |
ROBMIODBJSLATN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=C(C=C2)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.